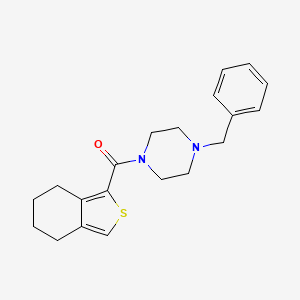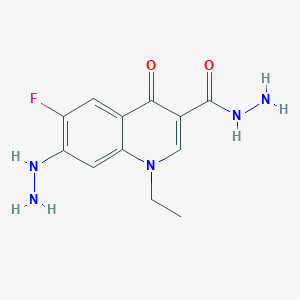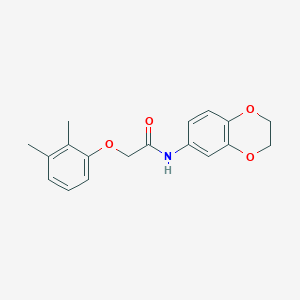![molecular formula C17H15FN4OS B5521404 N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)
N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide" involves multi-step organic reactions, starting from basic aromatic compounds or halides, which are further functionalized through various reactions such as acylation, thionation, or cyclization. Compounds with structural similarities have been synthesized by reacting pyrazole derivatives with substituted acetamides, indicating the versatility of synthetic routes for such molecules (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to "N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide" is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular skeleton, functional groups, and the spatial arrangement of atoms within the molecule. For instance, the structure of similar compounds has been confirmed through 1H NMR, IR, and Mass spectra, underscoring the compound's complex molecular architecture (Wang et al., 2010).
Chemical Reactions and Properties
The chemical behavior of "N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide" and its analogs often involves reactions pertinent to their functional groups, such as the thioacetamide and the triazole ring. These functionalities can undergo various chemical transformations including nucleophilic substitution, addition reactions, and electrophilic aromatic substitution, reflecting the compound’s reactive nature and potential for further derivatization (Parikh & Joshi, 2014).
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Novel Derivatives
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Anticancer Activity
Evren et al. (2019) studied the anticancer activity of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides against human lung adenocarcinoma cells, finding compounds with high selectivity and apoptosis-inducing properties (Evren et al., 2019).
Inhibitory and Antifungal Effects
Tyrosinase Inhibition
Hassan et al. (2022) synthesized 1,2,4-triazole based compounds, including N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, showing inhibitory activity against mushroom tyrosinase, suggesting potential use against melanogenesis (Hassan et al., 2022).
Antifungal and Apoptotic Effects
Çavușoğlu, Yurttaş, and Cantürk (2018) reported the synthesis of triazole-oxadiazole compounds with potent antifungal and apoptotic effects against various Candida species (Çavușoğlu et al., 2018).
Antibacterial Applications
Synthesis of Antimicrobial Agents
Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, which showed significant in vitro antibacterial activity against various bacterial strains (Baviskar et al., 2013).
Antibacterial Evaluation of New Compounds
Varshney, Mishra, Shukla, and Sahu (2009) synthesized and evaluated the antibacterial activity of various compounds, including N-phenylacetamide derivatives, against resistant Gram-positive and Gram-negative bacteria (Varshney et al., 2009).
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-11-7-8-13(18)14(9-11)19-15(23)10-24-17-20-16(21-22-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEASNOHAQDRVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5521335.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)

![1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B5521351.png)
![2,3,3-trichloro-2-propen-1-yl 2-{[(2-methylphenyl)amino]carbonyl}benzoate](/img/structure/B5521359.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)
![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)
![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)
![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)